Avizafone Dihydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

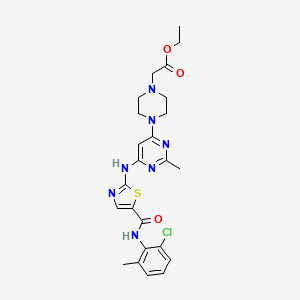

Avizafone Dihydrobromide is a prodrug of diazepam . It is a water-soluble compound that can be administered intramuscularly . The compound is metabolized by enzymes in the blood to form the active drug diazepam . It is mainly used as an antidote to poisoning with organophosphate nerve agents .

Synthesis Analysis

Avizafone is a peptide prodrug of diazepam and is delivered with Aspergillus oryzae (A.O.) protease . This enzyme, identified from a pool of hydrolytic enzymes in assay buffer, pH 7.4 at 32°C, converts avizafone to diazepam at supersaturated concentrations .Molecular Structure Analysis

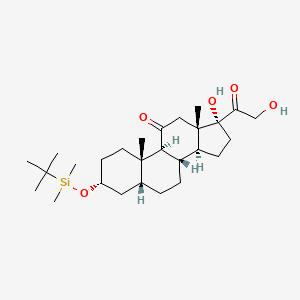

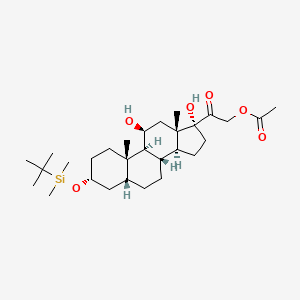

The molecular formula of Avizafone Dihydrobromide is C22H29Br2ClN4O3 . The molar mass is 592.76 g/mol . The IUPAC name is (2 S )-2,6-diamino- N - { [ (2-benzoyl-4-chlorophenyl)methylcarbamoyl]methyl}hexanamide .Chemical Reactions Analysis

Avizafone is metabolized by enzymes in the blood to form the active drug diazepam . This conversion happens at supersaturated concentrations .Physical And Chemical Properties Analysis

Avizafone Dihydrobromide has a molecular weight of 592.76 g/mol . It is a neat product . The compound is stable under recommended storage conditions .Scientific Research Applications

Antidote for Organophosphate Poisoning

Avizafone Dihydrobromide is primarily used as an antidote to organophosphate poisoning . Organophosphates are a class of chemicals that are often used in pesticides and nerve gases. They work by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. By blocking this enzyme, organophosphates cause an overstimulation of the nerves, leading to symptoms such as muscle weakness, breathing difficulties, and seizures. Avizafone Dihydrobromide counteracts these effects by metabolizing into diazepam, a benzodiazepine that enhances the effect of the neurotransmitter GABA, thereby reducing nerve activity .

Treatment of Seizure Emergencies

Avizafone Dihydrobromide has been studied for its potential use in the treatment of seizure emergencies . Current treatments for seizure emergencies, such as status epilepticus, include intravenous or rectal administration of benzodiazepines. However, intranasal delivery of these drugs is desirable, but the small volume of the nasal cavity and low drug solubility pose significant difficulties. Avizafone, a peptide prodrug of diazepam, can be delivered with Aspergillus oryzae (A.O.) protease, an enzyme that converts avizafone to diazepam at supersaturated concentrations . This suggests that an intranasal avizafone-protease system may provide a rapid and alternative means of diazepam delivery .

Research and Development Purposes

Avizafone Dihydrobromide is also used for research and development purposes . As a prodrug of Diazepam, it can be used in various research settings to study the pharmacokinetics and pharmacodynamics of Diazepam, as well as its potential therapeutic applications .

Mechanism of Action

Target of Action

Avizafone Dihydrobromide is a prodrug of the benzodiazepine derivative diazepam . The primary target of this compound is the GABA_A receptor , a major inhibitory neurotransmitter receptor in the central nervous system .

Mode of Action

Avizafone Dihydrobromide is metabolized by enzymes in the blood to form the active drug diazepam . Diazepam, in turn, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

The biochemical pathway primarily affected by Avizafone Dihydrobromide is the GABAergic system . By enhancing the inhibitory effects of GABA, diazepam increases the influx of chloride ions into the neuron, which leads to hyperpolarization of the neuron and results in an inhibitory effect on neurotransmission .

Pharmacokinetics

Avizafone Dihydrobromide is a water-soluble prodrug, which allows it to be administered intramuscularly . It is metabolized by enzymes in the blood to form diazepam, which then exerts its therapeutic effects . The pharmacokinetic properties of diazepam, such as its absorption, distribution, metabolism, and excretion, are well-studied .

Result of Action

The result of Avizafone Dihydrobromide’s action is the mitigation of symptoms associated with conditions such as anxiety, seizures, and muscle spasms . It is also used as an antidote to poisoning with organophosphate nerve agents .

Action Environment

The action of Avizafone Dihydrobromide can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s health status, and genetic factors can all affect the metabolism of Avizafone Dihydrobromide and its conversion to diazepam

Future Directions

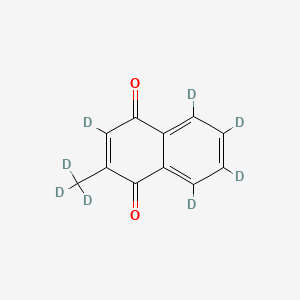

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Avizafone-d5 dihydrobromide, the deuterium-labeled Avizafone dihydrobromide, is used for research purposes . This suggests that future research could explore the impact of deuteration on the pharmacokinetics of Avizafone Dihydrobromide.

properties

IUPAC Name |

(2S)-2,6-diamino-N-[3-(2-benzoyl-4-chlorophenyl)-2-oxobutyl]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O3/c1-15(21(28)14-27-23(30)20(26)9-5-6-12-25)18-11-10-17(24)13-19(18)22(29)16-7-3-2-4-8-16/h2-4,7-8,10-11,13,15,20H,5-6,9,12,14,25-26H2,1H3,(H,27,30)/t15?,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRZTXVDPVPVDN-MBABXSBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747061 |

Source

|

| Record name | N-[3-(2-Benzoyl-4-chlorophenyl)-2-oxobutyl]-L-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60067-15-4 |

Source

|

| Record name | N-[3-(2-Benzoyl-4-chlorophenyl)-2-oxobutyl]-L-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Chloroacetyl)oxy]butyl prop-2-enoate](/img/structure/B588415.png)